Cas no 946266-18-8 (ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate)

Ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate is a synthetic organic compound featuring a pyridazinone core linked to a chlorophenyl group and an ethyl benzoate moiety. Its structure suggests potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the pyridazinone scaffold is notable for its role in modulating enzyme activity, while the chlorophenyl and ester functionalities enhance binding affinity and metabolic stability. This compound may serve as a versatile precursor in the development of therapeutic agents targeting inflammation or cardiovascular disorders. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship studies.
ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate structure
946266-18-8 structure
商品名:ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate
CAS番号:946266-18-8
MF:C23H22ClN3O4
メガワット:439.891484737396
CID:5871874
PubChem ID:16884637

ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate
    • VU0628760-1
    • ethyl 2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate
    • ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
    • AKOS024488812
    • 946266-18-8
    • F5013-0240
    • ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate
    • インチ: 1S/C23H22ClN3O4/c1-2-31-23(30)18-6-3-4-7-20(18)25-21(28)8-5-15-27-22(29)14-13-19(26-27)16-9-11-17(24)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,25,28)
    • InChIKey: DSGDNJKOTPITHE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)C1C=CC(N(CCCC(NC2C=CC=CC=2C(=O)OCC)=O)N=1)=O

計算された属性

  • せいみつぶんしりょう: 439.1298839g/mol
  • どういたいしつりょう: 439.1298839g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 716
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5013-0240-15mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
15mg
$89.0 2023-09-10
Life Chemicals
F5013-0240-40mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
40mg
$140.0 2023-09-10
Life Chemicals
F5013-0240-30mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
30mg
$119.0 2023-09-10
Life Chemicals
F5013-0240-5mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
5mg
$69.0 2023-09-10
Life Chemicals
F5013-0240-10μmol
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
10μmol
$69.0 2023-09-10
Life Chemicals
F5013-0240-20μmol
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
20μmol
$79.0 2023-09-10
Life Chemicals
F5013-0240-2mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
2mg
$59.0 2023-09-10
Life Chemicals
F5013-0240-4mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
4mg
$66.0 2023-09-10
Life Chemicals
F5013-0240-5μmol
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
5μmol
$63.0 2023-09-10
Life Chemicals
F5013-0240-25mg
ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate
946266-18-8
25mg
$109.0 2023-09-10

ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoate 関連文献

ethyl 2-{4-3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamido}benzoateに関する追加情報

Comprehensive Analysis of Ethyl 2-{4-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate (CAS No. 946266-18-8)

In the realm of pharmaceutical and organic chemistry, ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate (CAS No. 946266-18-8) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. Researchers and industry professionals are increasingly exploring its synthesis, mechanisms, and therapeutic potential, aligning with the growing demand for novel small-molecule drugs.

The molecular structure of ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate features a pyridazine core substituted with a 4-chlorophenyl group and an ethyl benzoate moiety. This combination imparts distinct physicochemical properties, making it a candidate for drug development. Recent studies highlight its relevance in targeting enzymes or receptors involved in inflammatory pathways, a hot topic in precision medicine and personalized therapeutics. The compound's CAS No. 946266-18-8 is frequently searched in academic databases, reflecting its importance in medicinal chemistry.

From a synthetic perspective, the preparation of ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate involves multi-step organic reactions, including amide coupling and cyclization. Optimizing these processes is critical for scalability, a key concern in green chemistry and sustainable manufacturing. Industry trends emphasize reducing waste and improving yield, topics often queried in search engines like "efficient synthesis of pyridazine derivatives" or "CAS 946266-18-8 synthesis protocol." These queries underscore the demand for practical, eco-friendly methodologies.

The potential applications of ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate extend beyond pharmaceuticals. Its structural motifs are being investigated in agrochemicals and material science, particularly in designing functional materials with specific electronic properties. This versatility aligns with the broader trend of multi-disciplinary research, where compounds are repurposed across industries. Searches for "pyridazine-based materials" or "CAS 946266-18-8 applications" reflect this cross-sector interest.

Quality control and analytical characterization are paramount for ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate. Techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity and identity, addressing common user questions like "how to validate CAS 946266-18-8" or "analytical methods for pyridazine compounds." These topics are critical for regulatory compliance and commercial viability, especially in highly regulated markets.

In conclusion, ethyl 2-{4-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamido}benzoate (CAS No. 946266-18-8) represents a promising compound with wide-ranging implications. Its study resonates with contemporary themes like drug discovery, sustainability, and interdisciplinary innovation. As research progresses, this molecule may unlock new opportunities in science and technology, answering the growing curiosity reflected in search trends and academic inquiries.

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